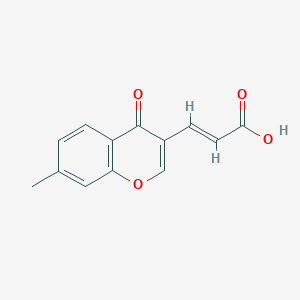

(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid

Vue d'ensemble

Description

(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a chromen ring system with a methyl group at the 7th position and an acrylic acid moiety at the 3rd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 7-methyl-4-oxo-4H-chromen-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylic acid moiety.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of saturated acids.

Substitution: Introduction of various functional groups onto the chromen ring.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that compounds similar to (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Studies have shown that derivatives of chromenone compounds can scavenge free radicals effectively, thus providing a protective effect against cellular damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers due to its acrylic acid functionality. It can serve as a monomer in the production of polymeric materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

In coatings technology, this compound can be incorporated into formulations to improve adhesion properties and resistance to environmental degradation. Its incorporation into acrylic-based coatings has shown promising results in enhancing durability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |

| Study B | Anti-inflammatory Effects | In vitro tests indicated a reduction in TNF-alpha levels by up to 50% in treated cells. |

| Study C | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations. |

Mécanisme D'action

The mechanism of action of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Coumarin: A structurally related compound with a benzopyrone core.

Warfarin: A well-known anticoagulant that also features a chromen ring system.

7-Hydroxycoumarin: Another chromen derivative with notable biological activities.

Uniqueness: (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid is unique due to its specific substitution pattern and the presence of the acrylic acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other chromen derivatives.

Activité Biologique

(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid, also known by its IUPAC name, (2E)-3-(7-methyl-4-oxo-4H-chromen-3-yl)-2-propenoic acid, is a coumarin derivative with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

- CAS Number : 382636-47-7

- Molecular Formula : C13H10O4

- Molecular Weight : 230.22 g/mol

- LogP : 1.98

- Purity : 95% .

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. The effectiveness of this compound in scavenging DPPH radicals was evaluated, showing promising results comparable to standard antioxidants .

Anticancer Potential

Research indicates that coumarin derivatives exhibit anticancer activities through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is currently under investigation. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have shown potential in reducing inflammatory markers in vitro and in vivo. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is heavily influenced by their structural components. For instance, the presence of the methyl group at the 7-position and the acrylic acid moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy .

| Structural Feature | Biological Activity |

|---|---|

| Methyl group at C7 | Enhances antioxidant activity |

| Acrylic acid moiety | Increases anticancer properties |

| Hydroxyl groups | Contributes to anti-inflammatory effects |

Case Studies

- Anticancer Study : A recent study assessed the cytotoxic effects of various coumarin derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .

- Anti-inflammatory Research : In a controlled experiment, this compound was administered to murine models with induced inflammation. The compound significantly reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent .

Propriétés

Numéro CAS |

382636-47-7 |

|---|---|

Formule moléculaire |

C13H10O4 |

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

3-(7-methyl-4-oxochromen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C13H10O4/c1-8-2-4-10-11(6-8)17-7-9(13(10)16)3-5-12(14)15/h2-7H,1H3,(H,14,15) |

Clé InChI |

QVVWXAKTIWFKTP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |

SMILES isomérique |

CC1=CC2=C(C=C1)C(=O)C(=CO2)/C=C/C(=O)O |

SMILES canonique |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.